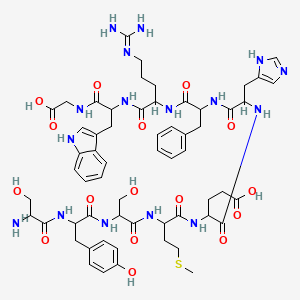

![molecular formula C60H47F18S5Sb3 B12060075 Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate](/img/structure/B12060075.png)

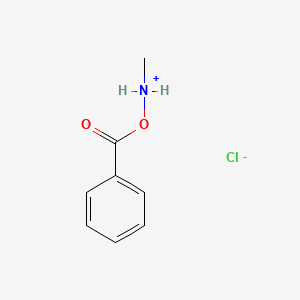

Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexafluoroantimonate de diphényl[4-(phénylthio)phényl]sulfonium S,S’-(thiodi-4,1-phénylène)bis[S,S-diphénylsulfonium] est un composé organosulfuré complexe. Il est principalement utilisé comme catalyseur dans le photodurcissement des résines époxy, un processus qui implique le durcissement des matériaux à l’aide de la lumière . Ce composé est reconnu pour sa grande pureté et sa stabilité, ce qui en fait un composant précieux dans diverses applications industrielles .

Méthodes De Préparation

La synthèse de l’hexafluoroantimonate de diphényl[4-(phénylthio)phényl]sulfonium implique généralement la condensation du sulfoxyde de biphényle avec le sulfure de biphényle en présence de pentoxyde de phosphore (P₂O₅) comme agent déshydratant et d’acide méthanesulfonique comme solvant . Les conditions de réaction sont soigneusement contrôlées afin d’assurer un rendement et une pureté élevés du produit final. Les méthodes de production industrielles impliquent souvent une mise à l’échelle de cette voie de synthèse tout en maintenant des mesures strictes de contrôle de la qualité afin de garantir la cohérence et la sécurité .

Analyse Des Réactions Chimiques

L’hexafluoroantimonate de diphényl[4-(phénylthio)phényl]sulfonium subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes et des sulfones.

Réduction : Il peut être réduit pour former des thiophénols et d’autres composés apparentés.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe sulfonium est remplacé par d’autres nucléophiles.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs comme le borohydrure de sodium et des nucléophiles comme les halogénures . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

L’hexafluoroantimonate de diphényl[4-(phénylthio)phényl]sulfonium a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Diphenyl[4-(phenylthio)phenyl]sulfonium Hexafluoroantimonate has a wide range of scientific research applications:

Mécanisme D'action

Le mécanisme d’action de l’hexafluoroantimonate de diphényl[4-(phénylthio)phényl]sulfonium implique la génération d’intermédiaires réactifs lors de l’exposition à la lumière. Ces intermédiaires initient la polymérisation des résines époxy en ouvrant les cycles époxy et en formant des réseaux réticulés . Les cibles moléculaires comprennent les groupes époxy de la résine, et les voies impliquées sont principalement des processus de polymérisation radicalaires .

Comparaison Avec Des Composés Similaires

L’hexafluoroantimonate de diphényl[4-(phénylthio)phényl]sulfonium est unique par rapport à d’autres composés similaires en raison de son efficacité élevée comme photoinitiateur et de sa stabilité dans diverses conditions . Des composés similaires comprennent :

Sels d’hexafluoroantimonate de triarylsulfonium : Ces composés agissent également comme photoinitiateurs, mais peuvent avoir des profils de réactivité et de stabilité différents.

(Thiodi-4,1-phénylène)bis(diphénylsulfonium) bis(hexafluorophosphate) : Ce composé a des applications similaires, mais diffère par son composant anionique, qui peut affecter sa solubilité et sa réactivité.

Propriétés

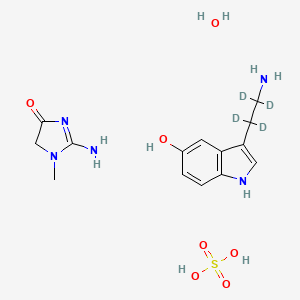

Formule moléculaire |

C60H47F18S5Sb3 |

|---|---|

Poids moléculaire |

1635.6 g/mol |

Nom IUPAC |

diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluoroantimony(1-) |

InChI |

InChI=1S/C36H28S3.C24H19S2.18FH.3Sb/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;;;;;;;;;;;;;;;;;;;;;/h1-28H;1-19H;18*1H;;;/q+2;+1;;;;;;;;;;;;;;;;;;;3*+5/p-18 |

Clé InChI |

YASCSMWRFXPFOO-UHFFFAOYSA-A |

SMILES canonique |

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.